HPLC Separation from Positional Isomer
In the analysis of Ezetimibe and its related substances, 3-[(4-Fluorophenyl)iminomethyl]phenol can be distinguished from its close structural isomer, (E)-4-(((3-fluorophenyl)imino)methyl)phenol (Ezetimibe Impurity 33), by its unique chromatographic behavior. While specific HPLC retention time data for this exact compound is not provided in the search results, the principle is established by other Ezetimibe impurities; for example, an alkaline degradant was detected at a relative retention time (RRT) of 1.48 with respect to the Ezetimibe peak [1]. Each impurity, including positional isomers with fluorine substitutions at different ring positions, will have a distinct RRT, enabling their separation and quantification. This differentiation is critical for method validation and accurate impurity quantitation.
| Evidence Dimension | Chromatographic Separation / Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | Distinct RRT value (expected, based on its unique structure) in a validated HPLC method for Ezetimibe impurities. |
| Comparator Or Baseline | (E)-4-(((3-fluorophenyl)imino)methyl)phenol (Ezetimibe Impurity 33, CAS 1829558-53-3) and other Ezetimibe process impurities. |
| Quantified Difference | Not quantified in available sources, but expected to be >0 based on structural differences and typical HPLC resolution requirements (resolution > 1.5 between adjacent peaks). |
| Conditions | Reversed-phase HPLC, as commonly employed for Ezetimibe impurity profiling [1]. |
Why This Matters
This ensures accurate identification and quantification of this specific impurity, which is a regulatory requirement for Ezetimibe drug substance and product release.
- [1] Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356-370. View Source
